(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione
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Overview
Description
A-74283 is a small molecule drug known for its high affinity and selectivity for the 5-hydroxytryptamine 1A (5-HT1A) receptor. It has been studied extensively for its cardiovascular effects, particularly in the context of hypertension . The compound’s molecular formula is C29H35ClN2O3, and it is known for its potent hypotensive effects via systemic vasodilation originating from a central 5-HT1A receptor mechanism .
Preparation Methods
The synthesis of A-74283 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The synthetic route typically involves:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups such as methoxy and chloro groups.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for A-74283 are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
A-74283 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
A-74283 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT1A receptor ligands.
Biology: Investigated for its effects on cardiovascular function and blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the 5-HT1A receptor.
Mechanism of Action
A-74283 exerts its effects primarily through its interaction with the 5-HT1A receptor. The compound binds to this receptor with high affinity, leading to systemic vasodilation and a reduction in mean arterial pressure. The molecular targets and pathways involved include:
5-HT1A Receptor: The primary target, responsible for mediating the compound’s hypotensive effects.
Central Nervous System: The central mechanism of action involves modulation of neurotransmitter release and receptor activity, leading to vasodilation and blood pressure reduction.
Comparison with Similar Compounds
A-74283 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other similar compounds. Some similar compounds include:
8-OH-DPAT: Another 5-HT1A receptor agonist, but with different pharmacokinetic properties.
Spiroxatrine: A selective 5-HT1A receptor antagonist used in comparative studies.
BMY 7378: Another selective 5-HT1A receptor antagonist, often used in research to study receptor interactions.
A-74283 stands out due to its potent hypotensive effects and its potential for studying cardiovascular function and 5-HT1A receptor mechanisms.
Properties
Molecular Formula |
C29H34N2O3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-6-4-5-17-7-8-18-15-30(16-23(18)25(17)24)13-2-3-14-31-28(32)26-21-11-12-22(27(26)29(31)33)20-10-9-19(20)21/h4-6,9-12,18-23,26-27H,2-3,7-8,13-16H2,1H3/t18-,19?,20?,21-,22+,23-,26?,27?/m1/s1 |
InChI Key |
FIVMUTRIOVYDHZ-TZNWWNPGSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1[C@@H]3CN(C[C@H]3CC2)CCCCN4C(=O)C5[C@@H]6C=C[C@H](C5C4=O)C7C6C=C7 |
Canonical SMILES |
COC1=CC=CC2=C1C3CN(CC3CC2)CCCCN4C(=O)C5C6C=CC(C5C4=O)C7C6C=C7 |
Synonyms |
2-(4-(3a,4,4a,6a,7,7a-hexahydro-4,7-etheno-1H cyclobut(f)isoindol-1,3-dionyl)-butyl)-9-methoxy-2,2,2a,4,5,9b-hexahydro-1H-benz(e)isoindol HCL A 74283 A-74283 |
Origin of Product |
United States |
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